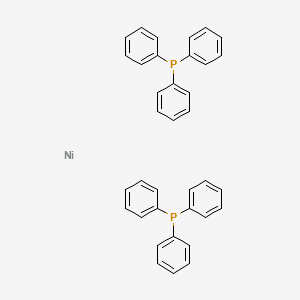

bis(triphenylphosphine) Nickel

Description

BenchChem offers high-quality bis(triphenylphosphine) Nickel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(triphenylphosphine) Nickel including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

33991-60-5 |

|---|---|

Molecular Formula |

C36H30NiP2 |

Molecular Weight |

583.3 g/mol |

IUPAC Name |

nickel;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |

InChI Key |

UYLRKRLDQUXYKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

bis(triphenylphosphine)nickel(II) chloride synthesis

An In-depth Technical Guide to the Synthesis of Bis(triphenylphosphine)nickel(II) Chloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis, characterization, and safe handling of bis(triphenylphosphine)nickel(II) chloride. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a self-validating protocol grounded in established chemical principles.

Introduction: The Significance of a Versatile Catalyst

Bis(triphenylphosphine)nickel(II) chloride, with the formula NiCl₂[P(C₆H₅)₃]₂, is a coordination complex of paramount importance in the field of organic and organometallic chemistry.[1][2] It serves as a highly efficient and versatile precatalyst for a multitude of synthetic transformations, most notably carbon-carbon bond-forming cross-coupling reactions such as the Suzuki, Negishi, and Kumada couplings.[3][4] Its utility extends to polymerization processes, reductive dehalogenations, and C-P cross-coupling reactions.[1][3][4]

The stability, ease of handling compared to other nickel complexes, and the ability to fine-tune its reactivity through ligand modification make it an invaluable tool in both academic research and the industrial synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][3] This guide will detail a reliable synthesis protocol, the underlying chemical principles, comprehensive characterization techniques, and critical safety considerations.

Theoretical Framework: Structure, Isomerism, and Mechanism

A foundational understanding of the complex's structure is critical for interpreting its reactivity and spectroscopic data.

Geometric and Electronic Isomerism

NiCl₂[P(C₆H₅)₃]₂ exists as two distinct, interconvertible isomers, a phenomenon dictated by the d⁸ electron configuration of the Nickel(II) center and the nature of the ligands.[5]

-

Tetrahedral Isomer: This form is typically dark blue or purple-blue and is paramagnetic.[5] The tetrahedral geometry arises from a specific arrangement of the ligands that results in two unpaired electrons in the d-orbitals of the nickel atom.

-

Square Planar Isomer: This isomer is red and diamagnetic.[5] The square planar configuration forces all d-electrons to be paired. This isomer is generally more stable and is often obtained upon crystallization from chlorinated solvents.[5]

The choice of solvent during synthesis and crystallization plays a pivotal role in determining which isomer is isolated. The synthesis described herein, utilizing glacial acetic acid, typically yields the deep green-to-black crystals, which are often the tetrahedral form or a mixture.

Synthesis Reaction Mechanism

The core of the synthesis is a ligand substitution reaction. The starting material, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), exists in aqueous or polar protic solutions as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. The triphenylphosphine (PPh₃) ligands displace the weakly-bound water ligands to form the more stable phosphine complex.

Reaction: NiCl₂·6H₂O + 2 PPh₃ → NiCl₂(PPh₃)₂ + 6 H₂O[5]

The reaction is driven forward by the formation of the thermodynamically stable nickel-phosphine bond. Glacial acetic acid or ethanol serves as an effective solvent that can dissolve both the polar nickel salt and the less polar triphenylphosphine ligand, facilitating their interaction.[6][7]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for reliability and high yield. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Properties |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 7791-20-0 | Green crystalline solid, hygroscopic, toxic. |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 603-35-0 | White crystalline solid, air-stable, irritant. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, strong odor, excellent solvent for this reaction. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly volatile and flammable, used for washing. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Vacuum source

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

This procedure is adapted from established methods.[6][7]

-

Reagent Preparation (Solution A): In a 50 mL beaker, dissolve 1.31 g of triphenylphosphine in 15 mL of glacial acetic acid. Gentle heating and stirring may be required to achieve complete dissolution. Rationale: Preparing a solution ensures homogeneous mixing when added to the nickel salt, preventing localized high concentrations and promoting a uniform reaction.

-

Reagent Preparation (Solution B): In a separate 100 mL beaker, add 0.60 g of nickel(II) chloride hexahydrate to a mixture of 0.5 mL of water and 12.5 mL of glacial acetic acid.[6] Heat the mixture gently with stirring until the nickel salt dissolves completely, forming a pale green solution. Rationale: The small amount of water helps to initially dissolve the hydrated nickel salt before the bulk acetic acid acts as the primary reaction medium.

-

Reaction Initiation: While stirring, slowly add the warm triphenylphosphine solution (Solution A) to the warm nickel chloride solution (Solution B). Rationale: A controlled addition rate and warm conditions ensure the reaction proceeds smoothly and avoids crashing out of reagents.

-

Crystallization and Product Formation: Upon addition, a deep green or blue crystalline mass should begin to form.[6][7] Allow the mixture to stir for an additional 30 minutes as it cools to room temperature to ensure complete crystallization. Rationale: The product is less soluble in the reaction medium than the starting materials, especially upon cooling, which drives the precipitation and maximizes yield.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals sequentially with small portions of cold glacial acetic acid, followed by cold ethanol, and finally with diethyl ether. Rationale: The acetic acid wash removes any unreacted starting materials. The ethanol wash removes residual acetic acid. The diethyl ether wash removes residual ethanol and, due to its high volatility, helps to rapidly dry the product.

-

Drying: Dry the product in a vacuum desiccator or under a high vacuum line to remove all traces of solvent. The final product should be a deep green, almost black, crystalline solid.[6]

Workflow Visualization

Caption: Synthesis workflow for bis(triphenylphosphine)nickel(II) chloride.

Characterization and Quality Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized complex.

| Technique | Expected Result / Observation | Purpose |

| Appearance | Deep green to dark blue/black crystalline solid.[5][6] | Initial qualitative check of product formation. |

| Melting Point | Decomposes >200 °C. Literature reports vary; often >300 °C.[8] | A sharp melting point range indicates high purity. |

| IR Spectroscopy | Characteristic peaks for P-Ph bonds and coordinated PPh₃. Absence of broad -OH peak from water. | Confirms the presence of the triphenylphosphine ligands and the absence of starting hydrate. |

| UV-Vis Spectroscopy | The color (blue/green vs. red) provides direct evidence of the geometric isomer obtained. | Distinguishes between the tetrahedral (paramagnetic) and square planar (diamagnetic) forms. |

Critical Safety and Handling Protocols

Bis(triphenylphosphine)nickel(II) chloride and its precursors pose significant health risks. Adherence to strict safety protocols is mandatory.

Hazard Analysis

-

Nickel(II) Chloride & NiCl₂(PPh₃)₂: Harmful if swallowed. May cause an allergic skin reaction (skin sensitizer). Suspected of causing cancer (Carcinogen Category 1B).[9] Causes damage to organs through prolonged or repeated exposure.[10] Harmful to aquatic life with long-lasting effects.

-

Triphenylphosphine: Causes skin, eye, and respiratory irritation.

-

Glacial Acetic Acid: Corrosive, causes severe skin and eye burns.

Personal Protective Equipment (PPE)

All manipulations must be performed inside a certified chemical fume hood.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[11]

-

Eye Protection: Chemical safety goggles or a face shield.[12]

-

Body Protection: A lab coat must be worn.

Waste Disposal

All nickel-containing waste, both solid and liquid, is considered hazardous.

-

Collect all filtrates and solid waste in a designated, sealed hazardous waste container labeled "Nickel Waste."

-

Do not discharge any nickel-containing solutions into the sewer system.[10]

-

Follow all institutional and local regulations for the disposal of heavy metal waste.

Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation or a rash develops.[11][12]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The synthesis of bis(triphenylphosphine)nickel(II) chloride is a foundational procedure in inorganic and organometallic chemistry, yielding a catalyst of immense synthetic value. By understanding the principles of isomerism, the ligand substitution mechanism, and the rationale behind each experimental step, researchers can reliably and safely produce this important complex. The validation and safety protocols outlined in this guide provide a robust framework for ensuring the integrity of the experimental work and the safety of the personnel involved.

References

- Hangzhou Leap Chem Co., Ltd. (n.d.). Bis(triphenylphosphine)nickel(II)chloride丨CAS 14264-16-5.

-

Wikipedia. (n.d.). Dichlorobis(triphenylphosphine)nickel(II). Retrieved from [Link]

-

Lizhuo. (n.d.). China Bis(triphenylphosphine)nickel(II)chloride Manufacturer and Supplier, Factory. Retrieved from [Link]

-

Sciencemadness.org. (2014, July 19). Issue forming Bis(triphenylphosphine)nickel chloride coordination complex. Retrieved from [Link]

-

The DIY Chemist. (2023, December 13). Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). bis(triphenylphosphine)nickel(II) chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014, November 9). Are there different methods for synthesizing trans-Chloro(phenyl)bis(triphenylphosphine)nickel(II)? Retrieved from [Link]

-

Ereztech. (n.d.). Bis(triphenylphosphine)nickel(II) dichloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nickel. Retrieved from [Link]

-

ESPI Metals. (n.d.). Safety Data Sheet: Nickel. Retrieved from [Link]

-

STOP carcinogens at work. (n.d.). Nickel compounds. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Bis(triphenylphosphine)nickel(II)chloride. Retrieved from [Link]

-

Nano. (n.d.). SAFETY DATA SHEET Nickel (pieces). Retrieved from [Link]

-

GOV.UK. (2018, August 15). Incident management: nickel. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. China Bis(triphenylphosphine)nickel(II)chloride Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 3. leapchem.com [leapchem.com]

- 4. Bis(triphenylphosphine)nickel(II) dichloride 99.99 trace metals 14264-16-5 [sigmaaldrich.com]

- 5. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Bis(triphenylphosphine)nickel(II) dichloride | Dichlorobis(triphenylphosphine)nickel(II) | C36H30Cl2NiP2 - Ereztech [ereztech.com]

- 9. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 10. carlroth.com [carlroth.com]

- 11. nano.pitt.edu [nano.pitt.edu]

- 12. Nickel - ESPI Metals [espimetals.com]

The Elusive 14-Electron Engine: Structure and Function of Bis(triphenylphosphine)nickel(0)

[1][2]

Introduction: The Coordination Conundrum

In the realm of organometallic catalysis, bis(triphenylphosphine)nickel(0) (

Unlike its palladium congener

This guide deconstructs the structural reality of this transient engine, distinguishing between its idealized geometric state and its functional state in solution.

Structural Characteristics (The Core)[1][2]

Electronic and Geometric State

The structure of

-

Oxidation State: 0 (

configuration). -

Electron Count: 14 electrons (Coordinate unsaturation).[2][1]

-

Idealized Geometry: Linear (

) .

The "Bent" Controversy & Agostic Stabilization

While gas-phase DFT calculations often predict a linear ground state, experimental evidence in solution suggests a bent geometry (approx.[1]

-

Causality: The extreme electron deficiency of the Ni(0) center induces agostic interactions with the ortho-C–H bonds of the phenyl rings on the phosphine ligands.[1] The metal center "leans" toward these C–H bonds to siphon electron density, distorting the linearity.[1]

Structural Parameters (Comparative Data)

Since pure

| Parameter | |||

| Geometry | Linear / Distorted Linear | Tetrahedral | Tetrahedral |

| Coordination | 2 | 4 | 4 |

| Ni-P Bond Length | ~2.15 - 2.18 Å (Predicted) | 2.23 Å | 2.27 Å |

| P-Ni-P Angle | 160° - 180° | 109.5° (Idealized) | ~113° |

| Magnetic State | Diamagnetic (Singlet) | Diamagnetic | Diamagnetic |

Note: The shorter predicted Ni-P bond in the bis-species reflects reduced steric crowding compared to the tetrakis complex, allowing for stronger

-backbonding.[1]

Generation & Stability: A Self-Validating System

Researchers rarely "add"

The Dissociation Equilibrium

The most common route is the dissociation of Tetrakis(triphenylphosphine)nickel(0)

DOT Diagram: Ligand Dissociation Pathway

Caption: Stepwise dissociation of phosphine ligands to generate the active 14-electron species.

Protocol: In Situ Generation from Ni(COD)₂

Why this method? Using

Step-by-Step Methodology:

-

Preparation (Glovebox Essential): Weigh

(Yellow solid) and -

Solvent Addition: Add anhydrous, deoxygenated toluene or THF.[1]

-

Displacement: Stir at room temperature for 15–30 minutes.

-

Self-Validation (Visual Endpoint): The solution should shift from the bright yellow of

to a deep red/brown .-

Failure Mode: If the solution remains pale yellow or turns black (precipitated Ni metal), the ligand exchange failed or the complex decomposed.[1]

-

Mechanistic Function: The Oxidative Addition

The structural purpose of

The Mechanism

Unlike Palladium, which almost exclusively follows a concerted 3-centered pathway, Nickel(0) can access Single Electron Transfer (SET) pathways due to the accessibility of the Ni(I) oxidation state.[2][1]

DOT Diagram: Oxidative Addition Pathways

Caption: Bifurcated oxidative addition pathways accessible to the Ni(PPh3)2 species.

Structural Consequence of Reaction

Upon reacting with an aryl halide (Ar-X), the linear

-

Geometry Change: Linear (

) -

Isomerism: The phosphines usually adopt a trans configuration to minimize steric clash, though cis isomers are possible with chelating ligands.[1]

References

-

Tolman, C. A. (1977).[2][1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[2][1] Link

-

Tsou, T. T., & Kochi, J. K. (1979).[1] Mechanism of oxidative addition.[1][4][5][7][8] Reaction of nickel(0) complexes with aromatic halides.[2][1][3][4][5][8][9][10] Journal of the American Chemical Society, 101(21), 6319–6332.[1] Link

-

Funes-Ardoiz, I., & Maseras, F. (2018).[1] Oxidative addition of aryl halides to Ni(0) centers: A DFT study on the interplay between concerted and radical pathways. ACS Catalysis, 8(2), 1161–1172.[2][1] Link[2][1]

-

Hatnean, J. A., et al. (2021).[1] Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships.[1][8] Catalysis Science & Technology, 11, 2728-2746.[1] Link[2][1]

-

PubChem. (n.d.).[2][1][11] Bis(triphenylphosphine)dicarbonylnickel.[1][11][12] National Library of Medicine.[1] Link[1]

Sources

- 1. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00374G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. open.library.ubc.ca [open.library.ubc.ca]

- 11. Bis(triphenylphosphine)dicarbonylnickel | C38H32NiO2P2+2 | CID 16211556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solid | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Solution Chemistry of Bis(triphenylphosphine)nickel Complexes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Solubility in the Application of Bis(triphenylphosphine)nickel Complexes

Bis(triphenylphosphine)nickel complexes are a versatile class of organometallic compounds that have found extensive application as catalysts and reagents in a myriad of organic transformations. Their utility in cross-coupling reactions, polymerization, and other carbon-carbon and carbon-heteroatom bond-forming reactions is well-documented.[1][2][3] The efficacy of these complexes in homogeneous catalysis is intrinsically linked to their solubility in the reaction medium. A thorough understanding of the factors governing their solubility is, therefore, of paramount importance for reaction optimization, catalyst recovery, and the development of novel synthetic methodologies.

This technical guide provides a comprehensive exploration of the solubility of bis(triphenylphosphine)nickel complexes, with a primary focus on the well-characterized nickel(II) species, while also touching upon the less-documented nickel(0) and nickel(I) analogues. We will delve into the theoretical underpinnings of their solubility, the key factors that influence it, and present established experimental protocols for its determination.

Core Principles: Understanding the Solubility of Bis(triphenylphosphine)nickel Complexes

The solubility of a coordination complex is a complex interplay of various factors, including the thermodynamics of dissolution and the specific interactions between the solute and the solvent. For bis(triphenylphosphine)nickel complexes, several key aspects must be considered:

-

The Nature of the Ligands: The two triphenylphosphine (PPh₃) ligands are a defining feature of these complexes. These bulky, non-polar ligands contribute significantly to the overall lipophilicity of the complex, generally favoring solubility in organic solvents.[4]

-

The Oxidation State of Nickel: The electronic configuration and coordination geometry of the central nickel atom, which are dictated by its oxidation state (0, +1, or +2), play a crucial role in determining the complex's interaction with solvent molecules.

-

Ancillary Ligands: The other ligands bound to the nickel center have a profound impact on the overall polarity and crystal lattice energy of the complex, thereby influencing its solubility.

-

Solvent Properties: The polarity, coordinating ability, and temperature of the solvent are critical parameters that dictate the extent to which a bis(triphenylphosphine)nickel complex will dissolve.

A particularly fascinating aspect of bis(triphenylphosphine)nickel(II) dihalide complexes, such as NiCl₂(PPh₃)₂, is the existence of a structural equilibrium between tetrahedral and square planar isomers.[3][5] This equilibrium is highly sensitive to the solvent environment.

-

Tetrahedral Isomer: This isomer is typically blue and paramagnetic. It is generally favored in non-coordinating or weakly coordinating solvents.[3]

-

Square Planar Isomer: This isomer is typically red or brown and diamagnetic. Its formation is favored in more strongly coordinating solvents or when crystallized from certain chlorinated solvents.[5][6]

The ability of the solvent to stabilize one isomer over the other can significantly impact the overall solubility.

Factors Influencing the Solubility of Bis(triphenylphosphine)nickel Complexes

The Nature of the Solvent

The choice of solvent is the most critical factor governing the solubility of bis(triphenylphosphine)nickel complexes.

-

Non-polar and Weakly Polar Solvents: Due to the presence of the large, lipophilic triphenylphosphine ligands, these complexes generally exhibit good solubility in aromatic hydrocarbons like benzene and toluene, as well as in ethers like tetrahydrofuran (THF) and chlorinated solvents like dichloromethane (DCM).[4][7]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also dissolve these complexes, often to a moderate extent. For instance, NiCl₂(PPh₃)₂ is described as being slightly soluble in DMSO.[2]

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols is more variable. NiCl₂(PPh₃)₂ is reported to be soluble in hot alcohol and slightly soluble in methanol.[2][7] The synthesis of this complex is often carried out in ethanol or glacial acetic acid.[5][8]

-

Water: Bis(triphenylphosphine)nickel complexes are generally considered insoluble in water.[2][9]

The interplay between the solvent and the isomeric equilibrium of NiCl₂(PPh₃)₂ is a key determinant of its solubility. Chlorinated solvents, for instance, can favor the formation of the square planar isomer, which may then crystallize out of solution, affecting the perceived solubility.[6]

The Nature of the Ancillary Ligands

The ligands other than triphenylphosphine that are coordinated to the nickel center have a significant influence on the complex's solubility.

-

Halide Ligands: The identity of the halide in NiX₂(PPh₃)₂ (where X = Cl, Br, I) can affect solubility. While direct comparative quantitative data is scarce, the synthesis and use of the bromide and iodide analogues suggest they possess sufficient solubility in organic solvents for catalytic applications.[10]

-

Other Ligands: For Ni(0) complexes of the type (PPh₃)₂Ni(L), where L is another ligand such as an alkene or carbonyl group, the nature of L will significantly impact the overall polarity and, consequently, the solubility of the complex.

Temperature

As with most dissolution processes, temperature plays a crucial role. The solubility of bis(triphenylphosphine)nickel complexes in organic solvents generally increases with temperature. This is explicitly noted for NiCl₂(PPh₃)₂, which is more soluble in hot alcohol.[7] This property is often exploited during the synthesis and purification of these complexes by recrystallization.

Qualitative Solubility of Bis(triphenylphosphine)nickel(II) Dihalides

| Solvent | NiCl₂(PPh₃)₂ Solubility |

| Benzene | Soluble[7] |

| Acetone | Soluble[7] |

| Tetrahydrofuran (THF) | Soluble[7] |

| Hot Alcohol | Soluble[7] |

| Methanol | Slightly Soluble[2][9] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][9] |

| Water | Insoluble[2][9] |

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of bis(triphenylphosphine)nickel complexes requires careful experimental design, particularly given their potential sensitivity to air and moisture. The following are established methodologies that can be adapted for these specific compounds.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: A known excess of the bis(triphenylphosphine)nickel complex is added to a sealed vial containing a precise volume of the desired solvent.

-

Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid solvent evaporation during this step. For air-sensitive complexes, this should be performed under an inert atmosphere (e.g., in a glovebox).

-

Quantification: A known volume or weight of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is removed under vacuum or by gentle heating, leaving behind the dissolved solid.

-

Mass Determination: The container with the solid residue is weighed, and the mass of the dissolved complex is determined by difference.

-

Calculation: The solubility is calculated as the mass of the dissolved complex per unit volume or mass of the solvent (e.g., in g/L or mg/mL).

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Gravimetric method for solubility determination.

UV-Visible Spectrophotometry

This method is suitable for colored complexes like NiCl₂(PPh₃)₂ and relies on the Beer-Lambert law.

Protocol:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Calibration Curve: A series of standard solutions of the complex with known concentrations are prepared in the same solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λ_max). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Preparation: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λ_max.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.

Diagram of the UV-Visible Spectrophotometry Workflow:

Caption: UV-Vis spectrophotometry for solubility determination.

Concluding Remarks and Future Outlook

The solubility of bis(triphenylphosphine)nickel complexes is a critical parameter that dictates their utility in a wide range of chemical applications. While a qualitative understanding of their solubility in common organic solvents is well-established, particularly for the Ni(II) species, there is a notable lack of quantitative data in the publicly available literature. This knowledge gap presents an opportunity for further research to systematically quantify the solubility of these important complexes under various conditions of solvent, temperature, and ancillary ligation.

For researchers in the fields of catalysis and drug development, a more profound and quantitative understanding of solubility will enable more rational solvent selection, improved reaction yields, and the design of more efficient and sustainable chemical processes. The experimental protocols outlined in this guide provide a solid foundation for undertaking such systematic studies. As the demand for more efficient and selective catalysts continues to grow, a deeper dive into the fundamental physical properties of these complexes, such as solubility, will undoubtedly pave the way for future innovations.

References

-

Dichlorobis(triphenylphosphine)nickel(II) | Request PDF. Available at: [Link]

- Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymeriz

-

What is the role of solvents in the synthesis of [Ni(PPh3)2Cl2] complex?. Available at: [Link]

- Preparation and properties of phosphine complexes of nickel-containing cyclic amides and esters [(PR3)nNiCH2CH(R1)COZ (Z = NR2, O)]. Journal of the American Chemical Society.

- Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymeriz

-

Dichlorobis(triphenylphosphine)nickel(II). In: Wikipedia. ; 2023. Available at: [Link]

- the synthesis, characterization, and reactivity of nickel 2-pyrjdylphosphine complexes. UBC Library Open Collections.

-

Cas 14264-16-5,Bis(triphenylphosphine)nickel(II)chloride. LookChem. Available at: [Link]

-

Dichlorobis(triphenylphosphine)nickel(II). Available at: [Link]

- The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. Thail. J. Pharm. Sci.. 2008.

-

Dichlorobis(triphenylphosphine)nickel(II). ChemBK. Available at: [Link]

-

Synthesis and chemistry of bis(triisopropylphosphine) nickel(I) and nickel(0) precursors | Request PDF. Available at: [Link]

-

Issue forming Bis(triphenylphosphine)nickel chloride coordination complex. Sciencemadness.org. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Issue forming Bis(triphenylphosphine)nickel chloride coordination complex - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Bis(triphenylphosphine)nickel(II)chloride CAS#: 14264-16-5 [m.chemicalbook.com]

- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]

bis(triphenylphosphine)nickel(II) bromide properties

An In-depth Technical Guide to the Properties of Bis(triphenylphosphine)nickel(II) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylphosphine)nickel(II) bromide, [NiBr₂(PPh₃)₂], is a paramount coordination compound that has garnered significant attention for its versatile applications in synthetic chemistry. As a robust and accessible catalyst, it facilitates a multitude of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions. This guide provides a comprehensive technical overview of its core properties, including its synthesis, molecular structure, spectroscopic and magnetic characteristics, reactivity, and established protocols for its use. The content herein is curated to provide researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this catalyst in their work.

Introduction: A Keystone Catalyst in Modern Synthesis

The field of organometallic catalysis is central to modern drug discovery and materials science, enabling the efficient construction of complex molecular architectures. Within this field, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to their palladium counterparts.[1] Bis(triphenylphosphine)nickel(II) bromide is a cornerstone of nickel catalysis. It is an air-stable, crystalline solid that serves as a precursor to the active Ni(0) species required for many catalytic cycles.[2] Its utility is defined by the interplay between the nickel center and the bulky, electron-donating triphenylphosphine ligands, which modulate the complex's stability and reactivity.[3] This guide will delve into the essential technical details of this compound, providing a foundational understanding for its application in advanced chemical synthesis.

Synthesis and Handling

The synthesis of [NiBr₂(PPh₃)₂] is a standard procedure in inorganic chemistry, valued for its reliability and the distinct color change that indicates product formation. The most common method involves the direct reaction of a hydrated nickel(II) bromide salt with two equivalents of triphenylphosphine in a refluxing alcohol solvent.[2]

Experimental Protocol: Synthesis of [NiBr₂(PPh₃)₂]

This protocol is adapted from established procedures for analogous bis(phosphine)nickel(II) halides.[2][4]

Materials:

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Absolute Ethanol or 1-Butanol

-

Diethyl ether (for washing)

-

Schlenk flask or round-bottom flask with condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heat source

Step-by-Step Procedure:

-

Preparation: In a 100 mL Schlenk flask, dissolve triphenylphosphine (2.0 equivalents) in 30 mL of absolute ethanol. Stir the solution under a gentle flow of inert gas.

-

Reagent Addition: In a separate flask, dissolve nickel(II) bromide trihydrate (1.0 equivalent) in 20 mL of warm absolute ethanol. The solution will be green.

-

Reaction: Add the warm nickel bromide solution to the stirring triphenylphosphine solution. A precipitate may form immediately.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 1-2 hours. The color of the mixture will transform into a dark green or olive-green suspension as the product crystallizes.

-

Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the dark green crystalline product by vacuum filtration.

-

Washing: Wash the collected solid with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials and facilitate drying.

-

Drying: Dry the product under vacuum. A typical yield is in the range of 65-90%.

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[5]

-

The compound is harmful if swallowed, inhaled, or in contact with skin.[6]

-

Handle the reagents and the final product in a well-ventilated fume hood.

-

Store the final compound under an inert atmosphere at room temperature to prevent slow decomposition.[7]

Molecular and Crystal Structure

The solid-state structure of [NiBr₂(PPh₃)₂] has been elucidated by single-crystal X-ray diffraction.[8][9] Unlike many four-coordinate Ni(II) complexes which adopt a square planar geometry, [NiBr₂(PPh₃)₂] exhibits a distorted tetrahedral coordination around the nickel center. This structural preference is a critical determinant of its magnetic and reactive properties. The steric bulk of the two triphenylphosphine ligands and the electronic repulsion between the two large bromide ligands force this non-planar arrangement.[9]

The key structural parameters are summarized in the table below. The Br-Ni-Br bond angle is significantly larger than the ideal tetrahedral angle of 109.5°, a direct consequence of the electrostatic repulsion between the bromide anions.[8][9]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/n | [9] |

| a | 9.828 Å | [9] |

| b | 37.178 Å | [9] |

| c | 10.024 Å | [9] |

| β | 114.65° | [9] |

| Ni-Br bond length | 2.34 Å | [8][9] |

| Ni-P bond length | 2.33 Å | [8][9] |

| Br-Ni-Br angle | 126° | [8][9] |

| P-Ni-P angle | ~107° | [8] |

digraph "NiBr2(PPh3)2_Structure" { graph [bgcolor="#F1F3F4", layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];// Central Nickel Atom Ni [label="Ni", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Bromide Ligands Br1 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,1.5!"]; Br2 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,1.5!"];

// Phosphorus Atoms of PPh3 Ligands P1 [label="P", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,-1.5!"]; P2 [label="P", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,-1.5!"];

// Phenyl Group Placeholders Ph1 [label="PPh₃", shape=plaintext, fontcolor="#5F6368", pos="-2.5,-2.5!"]; Ph2 [label="PPh₃", shape=plaintext, fontcolor="#5F6368", pos="2.5,-2.5!"];

// Bonds Ni -- Br1; Ni -- Br2; Ni -- P1; Ni -- P2; P1 -- Ph1 [style=dashed, arrowhead=none]; P2 -- Ph2 [style=dashed, arrowhead=none]; }digraph "Suzuki_Miyaura_Cycle" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead="vee"];// Nodes in the cycle Ni0 [label="Ni(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; NiII_ArX [label="Ar-Ni(II)(X)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#34A853"]; NiII_ArAr [label="Ar-Ni(II)(Ar')L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#34A853"];

// Inputs and Outputs ArX [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; ArB [label="Ar'-B(OR)₂ + Base", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"]; Waste [label="X-B(OR)₂ + Base-H⁺", shape=plaintext, fontcolor="#5F6368"];

// Edges Ni0 -> NiII_ArX [label=" Ar-X", dir=back, arrowhead=none, style=invis]; ArX -> OxAdd [style=dashed]; OxAdd -> NiII_ArX;

NiII_ArX -> NiII_ArAr [label=" Ar'-B(OR)₂", dir=back, arrowhead=none, style=invis]; ArB -> Transmetal [style=dashed]; Transmetal -> NiII_ArAr;

NiII_ArAr -> Product [style=dashed]; Product -> RedElim [style=invis]; RedElim -> Ni0;

// Position nodes Ni0 -> OxAdd [style=invis]; OxAdd -> NiII_ArX [style=invis]; NiII_ArX -> Transmetal [style=invis]; Transmetal -> NiII_ArAr [style=invis]; NiII_ArAr -> RedElim [style=invis]; RedElim -> Ni0 [style=invis];

// Cycle flow Ni0 -> NiII_ArX [label=""]; NiII_ArX -> NiII_ArAr [label=""]; NiII_ArAr -> Ni0 [label=""]; }

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Bis(triphenylphosphine)nickel(II) bromide is a fundamentally important and practical compound for chemical synthesis. Its distorted tetrahedral geometry gives rise to paramagnetism and dictates its reactivity as a precatalyst. With well-established synthetic routes and a broad range of applications in forming crucial carbon-carbon bonds, it remains an indispensable tool for chemists in academia and industry. A thorough understanding of its structural, spectroscopic, and reactive properties, as detailed in this guide, is essential for its effective and innovative application in the development of new pharmaceuticals and advanced materials.

References

-

University of Rochester. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available from: [Link]

-

Huang, Z., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. KAUST Repository. Available from: [Link]

-

PubChem. Bis(triphenylphosphine)nickel (II) bromide. National Center for Biotechnology Information. Available from: [Link]

-

Sheffert, A. I., & Zavalij, P. Y. (2019). Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. Journal of Chemical Education, 96(8), 1749-1754. Available from: [Link]

-

Jarvis, J. A. J., Mais, R. H. B., & Owston, P. G. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1473-1486. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Bis(triphenylphosphine)nickel(II) Bromide: A Catalyst for Innovation. Available from: [Link]

-

ResearchGate. (a) Catalytic cycle for nickel-catalysed Suzuki–Miyaura reactions... Available from: [Link]

-

SpectraBase. Dibromobis(triphenylphosphine)nickel(II). Wiley Science Solutions. Available from: [Link]

-

ThaiJO. The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. Available from: [Link]

-

LookChem. Cas 14126-37-5,BIS(TRIPHENYLPHOSPHINE)NICKEL(II) BROMIDE. Available from: [Link]

-

Miller, K. P., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 95(10), 1833-1836. Available from: [Link]

-

Thai Journal Online (ThaiJO). The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. Available from: [Link]

-

LookChem. Nickel(II) bromide bis(triphenylphosphine). Available from: [Link]

-

Semantic Scholar. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Available from: [Link]

-

UBC Library Open Collections. The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. Available from: [Link]

-

YouTube. (2018). Synthesis of two Nickel-Triphenylphosphine complexes. Available from: [Link]

-

Academic Journals. (2011). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Available from: [Link]

-

ResearchGate. FTIR spectrum for SB and Ni(ii)–SB. Available from: [Link]

-

JEWLScholar@MTSU. (1995). SYNTHESIS AND INVESTIGATION OF NICKEL(II) 4-SUBSTITUTED 2,6-DICHLOROPHENOLATES. Available from: [Link]

-

ACS Publications. (2023). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Available from: [Link]

-

ResearchGate. 31 P{ 1 H}-NMR data for the complexes. Available from: [Link]

-

Academia.edu. Synthesis and spectroscopic investigations of four-coordinate nickel complexes supported by a strongly donating scorpionate ligand. Available from: [Link]

-

Chem-Space.com. nickel(II) bromide. Available from: [Link]

-

Iwasaki, T., et al. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Chem, 5(8), 1933-1955. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bis(triphenylphosphine)nickel(II) bromide(14126-37-5) IR Spectrum [chemicalbook.com]

- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 4. Dibromobis(triphenylphosphine)nickel(II) 99 14126-37-5 [sigmaaldrich.com]

- 5. Bis(triphenylphosphine)nickel(II) bromide - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (PDF) Synthesis and spectroscopic investigations of four-coordinate nickel complexes supported by a strongly donating scorpionate ligand [academia.edu]

- 9. 14126-37-5 CAS MSDS (Bis(triphenylphosphine)nickel(II) bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Electronic Architecture of Bis(triphenylphosphine)nickel Complexes: From Ni(0) Intermediates to Ni(II) Catalysts

Executive Summary

As a Senior Application Scientist, one of the most frequent points of mechanistic confusion I encounter in organometallic workflows is the precise electronic nature of "bis(triphenylphosphine)nickel." In the literature and laboratory vernacular, this nomenclature acts as an umbrella term that can refer to either the highly reactive, coordinatively unsaturated Ni(0) active species or the bench-stable Ni(II) dichloride precatalyst.

Understanding the electronic configuration of the nickel center in these complexes is not merely an academic exercise; it is the fundamental basis for predicting reactivity, troubleshooting catalytic cycles, and optimizing cross-coupling reactions. This whitepaper deconstructs the electronic configurations, structural equilibria, and experimental handling of these critical complexes.

Nomenclature and Oxidation State Delineation

To engineer a successful catalytic workflow, we must first delineate the two primary forms of the complex:

-

Bis(triphenylphosphine)nickel(0) : Formula

. A transient, highly reactive -

Dichlorobis(triphenylphosphine)nickel(II) : Formula

. A stable

The Ni(0) Paradigm: Bis(triphenylphosphine)nickel(0)

Electronic Configuration: The State

In its zero-valent state, the nickel atom possesses an

Because the naked

Protocol: In Situ Generation of the Ni(0) Active Species

Objective: Generate the active 14-electron

-

Preparation: In a rigorously degassed Schlenk flask under an argon atmosphere, add 1.0 equivalent of

and 2.5 equivalents of triphenylphosphine ( -

Solvation: Suspend the mixture in anhydrous tetrahydrofuran (THF).

-

Reduction: Add 2.0 equivalents of activated zinc dust. Causality: Zinc acts as the stoichiometric electron donor, reducing the Ni(II) center to Ni(0) while precipitating

. The excess -

Validation: Stir at room temperature for 30–60 minutes. The system validates itself when the initial dark green/blue suspension transitions into a deep red-brown homogeneous solution, unequivocally indicating the successful formation of the

The Ni(II) Paradigm: Dichlorobis(triphenylphosphine)nickel(II)

Electronic Configuration: The Structural Equilibrium

The

-

Tetrahedral Isomer (High-Spin): Due to the weak crystal field splitting induced by the chloride ligands combined with the steric bulk of the phosphines, the

electrons populate the orbitals to maximize spin ( -

Square Planar Isomer (Low-Spin): When the crystal field splitting energy overcomes the pairing energy, the complex adopts a square planar geometry (

). All electrons are paired, rendering the complex diamagnetic and red in color.

Caption: Structural and electronic equilibrium of NiCl2(PPh3)2 isomers based on ligand field theory.

Protocol: Isolation of the Square Planar Isomer

Objective: Synthesize and selectively crystallize the diamagnetic square planar isomer of

-

Primary Synthesis: Dissolve

in glacial acetic acid. Add a solution of -

Initial Isolation: Reflux for 15 minutes, then cool to room temperature. A dark blue precipitate of the tetrahedral isomer will form. Filter and wash with cold ethanol. Causality: The protic, polar environment drives the precipitation of the less soluble, high-spin tetrahedral form.

-

Electronic Shift via Recrystallization: Dissolve the blue solid in a minimum amount of dichloromethane (DCM). Layer with hexanes and allow to crystallize slowly at -20°C.

-

Validation: The chlorinated solvent subtly alters the dielectric environment, favoring the low-spin geometry. The visual transition from a blue powder to red crystals serves as intrinsic validation of the electronic state shift from high-spin

to low-spin

Mechanistic Intersection: The Catalytic Cycle

In cross-coupling reactions (e.g., Suzuki or Negishi couplings), the nickel center oscillates between the

Caption: Electronic state transitions of nickel during a standard cross-coupling catalytic cycle.

Quantitative Data Summary

The following table consolidates the electronic and physical properties of the discussed complexes, providing a rapid reference matrix for experimental design.

| Complex | Oxidation State | d-Electron Count | Valence Electrons | Geometry | Spin State | Magnetic Property | Visual Color |

| Ni(0) | 14e⁻ | Linear (idealized) | S = 0 | Diamagnetic | Red-brown (in soln) | ||

| Ni(II) | 16e⁻ | Tetrahedral | S = 1 | Paramagnetic | Dark Blue | ||

| Ni(II) | 16e⁻ | Square Planar | S = 0 | Diamagnetic | Red |

References

The Dichotomy of Nickel(II): A Technical Guide to the Coordination Geometry of Bis(triphenylphosphine)nickel(II) Complexes

Abstract

The coordination chemistry of nickel(II), a d⁸ transition metal ion, presents a fascinating landscape of structural diversity. Among the most illustrative examples are the bis(triphenylphosphine)nickel(II) complexes, which often exist as a delicate equilibrium between two distinct coordination geometries: square planar and tetrahedral. This in-depth technical guide provides a comprehensive exploration of the factors governing this geometric preference, the profound impact of this dichotomy on the complexes' magnetic and spectroscopic properties, and the experimental methodologies for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development and catalysis, offering field-proven insights into the nuanced world of nickel(II) coordination chemistry.

Introduction: The Versatile Coordination Sphere of Nickel(II)

Nickel(II) complexes are pivotal in a myriad of chemical transformations, from catalysis in organic synthesis to their roles in bioinorganic chemistry.[1] The reactivity and efficacy of these complexes are intrinsically linked to their coordination geometry. For four-coordinate Ni(II) species, two primary geometries prevail: the diamagnetic, low-spin square planar configuration and the paramagnetic, high-spin tetrahedral arrangement.[2][3] The choice between these geometries is not arbitrary; it is a finely tuned outcome of competing electronic and steric factors.[3][4]

The bis(triphenylphosphine)nickel(II) framework, with the general formula [Ni(PPh₃)₂X₂] (where X is an anionic ligand), serves as a canonical system for studying this geometric isomerism.[2][5] The triphenylphosphine (PPh₃) ligand, with its significant steric bulk and strong-field character, and the anionic ligand 'X', with its own electronic and steric properties, engage in a chemical "tug-of-war" that ultimately dictates the final structure of the complex.

The Square Planar vs. Tetrahedral Dichotomy

The existence of both square planar and tetrahedral isomers for complexes like dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂], is a classic illustration of this phenomenon.[5][6] These isomers are not merely structural curiosities; they possess distinct physical and chemical properties.

-

The Red, Diamagnetic, Square Planar Isomer: This isomer is characterized by a low-spin d⁸ electron configuration, where all eight d-electrons are paired in the lower energy d-orbitals.[2] This arrangement is favored by strong-field ligands that cause a large energy splitting between the d-orbitals.[5] The geometry is typically trans, with the bulky triphenylphosphine ligands occupying opposite corners of the square plane to minimize steric hindrance.

-

The Blue/Green, Paramagnetic, Tetrahedral Isomer: In contrast, the tetrahedral isomer exhibits a high-spin d⁸ configuration with two unpaired electrons, leading to paramagnetism.[5][7] This geometry is favored by weak-field ligands and is also a consequence of steric repulsion between bulky ligands, which is alleviated in the less crowded tetrahedral arrangement.[3][5]

The interconversion between these two forms can often be observed in solution and can be influenced by the solvent and temperature.[5][6] For instance, the blue, tetrahedral isomer of [NiCl₂(PPh₃)₂] can be synthesized in alcohols, while crystallization from chlorinated solvents can yield the red, square planar form.[5]

Diagram 1: Geometric Isomerism in [NiCl₂(PPh₃)₂]

Caption: Interconversion between square planar and tetrahedral isomers.

Causality Behind Geometric Preference: Electronic and Steric Effects

The delicate balance between square planar and tetrahedral geometries is dictated by a combination of electronic and steric factors.

Electronic Effects: Ligand Field Theory in Action

According to Crystal Field Theory, the d-orbitals of the nickel(II) ion are split into different energy levels by the surrounding ligands.[2]

-

Square Planar Field: In a square planar environment, the d-orbitals split into four distinct energy levels. For a d⁸ metal ion like Ni(II), the eight electrons can fill the four lower-energy orbitals, resulting in a diamagnetic, low-spin state. This configuration is energetically favorable when the ligand field splitting is large, which is induced by strong-field ligands like PPh₃.

-

Tetrahedral Field: In a tetrahedral field, the d-orbital splitting is smaller than in a square planar field. This smaller energy gap allows for the electrons to occupy the higher energy orbitals before pairing up, leading to a paramagnetic, high-spin state with two unpaired electrons.[2] Weak-field ligands, such as chloride (Cl⁻), promote this smaller splitting.[5]

In [NiCl₂(PPh₃)₂], the presence of both a strong-field ligand (PPh₃) and a weak-field ligand (Cl⁻) creates a borderline scenario where both geometries are accessible.[5]

Steric Effects: The Role of Ligand Bulk

The sheer size of the triphenylphosphine ligands plays a crucial role in determining the coordination geometry. The three phenyl rings on each phosphorus atom create a significant steric cone angle. In a square planar geometry, the ideal bond angles are 90°. However, accommodating two bulky PPh₃ ligands in a cis arrangement is sterically challenging. A trans arrangement is more common, but even then, steric strain can be significant. The tetrahedral geometry, with its larger bond angles of approximately 109.5°, provides a more sterically relaxed environment for the bulky ligands.[3]

Therefore, even with the electronically favorable square planar geometry promoted by the strong-field phosphine ligands, significant steric hindrance can push the equilibrium towards the tetrahedral form.

Structural and Spectroscopic Data: A Comparative Analysis

The distinct geometries of the bis(triphenylphosphine)nickel(II) halide isomers are reflected in their structural parameters and spectroscopic signatures.

| Complex | Isomer | Color | Magnetic Moment (μB) | Ni-P Bond Length (Å) | Ni-X Bond Length (Å) | X-Ni-X Angle (°) |

| [NiCl₂(PPh₃)₂] | Square Planar | Red | Diamagnetic | 2.24 | 2.17 | ~180 (trans) |

| [NiCl₂(PPh₃)₂] | Tetrahedral | Blue | Paramagnetic | 2.32 | 2.21 | - |

| [NiBr₂(PPh₃)₂] | Tetrahedral | Green | Paramagnetic | 2.33 | 2.34 | 126 |

Data compiled from references[5][8][9]. Note that the X-Ni-X angle for the tetrahedral [NiCl₂(PPh₃)₂] is not explicitly stated in the initial search results but is expected to be close to the tetrahedral angle, distorted by ligand-ligand repulsion.

The longer bond lengths in the tetrahedral isomers compared to the square planar isomer are consistent with the higher spin state and increased steric crowding in the tetrahedral arrangement.[5] The enlarged Br-Ni-Br angle of 126° in tetrahedral [NiBr₂(PPh₃)₂] is a clear indication of the repulsive forces between the bulky bromide and triphenylphosphine ligands.[8][9]

The electronic spectra of these complexes are also highly informative. The d-d transitions in the visible region are characteristic of the coordination geometry and spin state, giving rise to the distinct colors of the isomers.

Experimental Protocols: Synthesis and Characterization

The ability to selectively synthesize each isomer is a testament to the influence of reaction conditions on the coordination geometry.

Synthesis of Tetrahedral Dichlorobis(triphenylphosphine)nickel(II) (Blue Isomer)

This protocol is adapted from established synthetic procedures.[5]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Glacial acetic acid or ethanol

-

Standard glassware for synthesis under an inert atmosphere (optional, but recommended)

Procedure:

-

In a round-bottom flask, dissolve nickel(II) chloride hexahydrate in a minimal amount of the chosen solvent (glacial acetic acid or ethanol).

-

In a separate flask, dissolve two molar equivalents of triphenylphosphine in the same solvent, gently warming if necessary to aid dissolution.

-

Slowly add the triphenylphosphine solution to the nickel chloride solution with continuous stirring.

-

A color change to blue should be observed, indicating the formation of the tetrahedral complex.

-

The reaction mixture can be stirred at room temperature or gently heated for a short period to ensure complete reaction.

-

Cool the reaction mixture to induce crystallization. The blue crystals of the tetrahedral isomer can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis of Square Planar Dichlorobis(triphenylphosphine)nickel(II) (Red Isomer)

This protocol relies on the isomerization of the tetrahedral complex.[5]

Materials:

-

Tetrahedral [NiCl₂(PPh₃)₂] (blue isomer)

-

A chlorinated solvent (e.g., dichloromethane or chloroform)

Procedure:

-

Dissolve the blue tetrahedral isomer of [NiCl₂(PPh₃)₂] in a minimal amount of a chlorinated solvent.

-

Allow the solution to stand, or slowly evaporate the solvent.

-

As the solution becomes more concentrated, red crystals of the square planar isomer will begin to form.

-

The red crystals can be collected by filtration, washed with a small amount of a non-polar solvent like hexane, and dried under vacuum.

Diagram 2: Synthetic Workflow

Caption: Synthetic pathways to the isomeric forms of [NiCl₂(PPh₃)₂].

Conclusion: A System of Subtle Balances

The coordination geometry of bis(triphenylphosphine)nickel(II) complexes is a powerful illustration of how subtle electronic and steric factors can have a profound impact on the structure and properties of a molecule. The accessibility of both square planar and tetrahedral isomers for the same chemical formula provides an invaluable platform for fundamental studies in coordination chemistry and for the rational design of nickel-based catalysts and materials. Understanding the principles that govern this geometric dichotomy is essential for any scientist working in the field of inorganic and organometallic chemistry.

References

-

Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the structure and properties of Bis(triphenylphosphine)nickel(II)chloride? - FAQ. (2023, August 2). Retrieved from [Link]

-

Nickel(II) complexes with the formula NiX2L2, where X− is - McMurry 8th Edition Ch 21 Problem 21.131a - Pearson. (n.d.). Retrieved from [Link]

-

Coordination-Induced Spin State Switching with Nickel(II) salpn complexes: electronic vs. steric effects and influence of intermolecular interactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure of dichlorobis(triphenylphosphine)nickel(II). (n.d.). ResearchGate. Retrieved from [Link]

-

A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. (2018, July 3). Loyola eCommons. Retrieved from [Link]

-

Square-Planar Nickel Bis(phosphinopyridyl) Complexes for Long-Lived Photocatalytic Hydrogen Evolution. (2024, September 26). JACS Au. Retrieved from [Link]

-

Novel nickel(ii) complexes of sterically modified linear N4 ligands: effect of ligand stereoelectronic factors and solvent of coordination on nickel(ii) spin-state and catalytic alkane hydroxylation. (2017, June 6). PubMed. Retrieved from [Link]

-

Dichlorobis(triphenylphosphine)nickel(II). (n.d.). Chem-Supply. Retrieved from [Link]

-

The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). (1968). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

Square planar vs tetrahedral coordination in diamagnetic complexes of nickel(II) containing two bidentate pi-radical monoanions. (2005, May 16). PubMed. Retrieved from [Link]

-

Bis(triphenylphosphine)nickel (II) bromide | C36H30Br2NiP2 | CID 2733341 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. (2023, December 13). YouTube. Retrieved from [Link]

-

the synthesis, characterization, and reactivity of nickel 2-pyrjdylphosphine complexes. (n.d.). UBC Library Open Collections. Retrieved from [Link]

-

Bis(triphenylphosphine)nickel(II)chloride | C36H30Cl2NiP2 | CID 84306 - PubChem. (n.d.). Retrieved from [Link]

-

Analysis of the structural determination nickel complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Are there different methods for synthesizing trans-Chloro(phenyl)bis(triphenylphosphine)nickel(II)? (2014, November 9). ResearchGate. Retrieved from [Link]

-

Square Planar vs Tetrahedral Coordination in Diamagnetic Complexes of Nickel(II) Containing Two Bidentate ??-Radical Monoanions. (2005, June). ResearchGate. Retrieved from [Link]

-

The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. (n.d.). ThaiJO. Retrieved from [Link]

-

Dibromobis(triphenylphosphine)nickel(II) - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Square-Planar-Tetrahedral Isomerism of Nickel Halide Complexes of Diphenylalkylphosphines. (n.d.). Inorganic Chemistry. Retrieved from [Link]

-

Synthesis and Structural Characterization of Nickel(II) Complexes Supported by Pyridine-Functionalized N-Heterocyclic Carbene Ligands and Their Catalytic Acitivities for Suzuki Coupling. (2007, November). ResearchGate. Retrieved from [Link]

-

Synthesis and spectroscopic investigations of four-coordinate nickel complexes supported by a strongly donating scorpionate ligand. (n.d.). Academia.edu. Retrieved from [Link]

-

Organometallic Ni(II), Ni(III), and Ni(IV) Complexes Relevant to Carbon-Carbon and Carbon-Oxygen Bond Formation Reactions. (2022, January 6). Rsc.org. Retrieved from [Link]

-

The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). (1968). Semantic Scholar. Retrieved from [Link]

-

Bis(triphenylphosphine)nickel(II) dichloride - Ereztech. (n.d.). Retrieved from [Link]

-

bis(triphenylphosphine)nickel(II) chloride - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Geometric and Electronic Structures of Nickel(II) Complexes of Redox Noninnocent Tetradentate Phenylenediamine Ligands. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nickel(II) complexes with the formula NiX2L2, where X− is - McMurry 8th Edition Ch 21 Problem 21.131a [pearson.com]

- 3. ecommons.luc.edu [ecommons.luc.edu]

- 4. Novel nickel(ii) complexes of sterically modified linear N4 ligands: effect of ligand stereoelectronic factors and solvent of coordination on nickel(ii) spin-state and catalytic alkane hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Page loading... [guidechem.com]

- 8. The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

The Nickel Renaissance: From Reppe’s Ligand Tuning to the Kumada-Corriu Breakthrough

Topic: Discovery and Application of Bis(triphenylphosphine)nickel Catalysts Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of bis(triphenylphosphine)nickel catalysts represents a pivotal moment in organometallic chemistry, bridging the gap between stoichiometric reagent use and modern catalytic cross-coupling. While palladium often dominates contemporary drug discovery, nickel-based systems—specifically Bis(triphenylphosphine)nickel(II) chloride [NiCl₂(PPh₃)₂] —were the historical progenitors of the cross-coupling revolution.[1]

This guide analyzes the trajectory of this catalyst class, from Walter Reppe’s foundational ligand effects in the 1940s to the independent discoveries by Kumada and Corriu in 1972 that birthed the cross-coupling era. It provides actionable protocols for catalyst synthesis and application, grounded in mechanistic rigor.[1]

Historical Genesis: The Reppe Effect

The story of phosphine-ligated nickel begins not with cross-coupling, but with cyclooligomerization . In 1948, Walter Reppe at BASF was investigating the transformation of acetylene. He observed that "naked" nickel salts catalyzed the formation of cyclooctatetraene (COT) from four equivalents of acetylene.[1]

Reppe discovered that adding a donor ligand, specifically triphenylphosphine (PPh₃) , to the nickel center arrested the oligomerization at the trimer stage, producing benzene instead of COT.

-

The Mechanistic Insight: The bulky PPh₃ ligand occupied a coordination site on the nickel, sterically hindering the coordination of the fourth acetylene molecule required to close the eight-membered ring. This was the first demonstration of ligand-controlled selectivity , a concept that underpins all modern catalysis.

The Pivot to Cross-Coupling: The Kumada-Corriu Breakthrough (1972)

For decades, forming C-C bonds between distinct aryl/alkyl groups relied on stoichiometric Wurtz-Fittig reactions, which were plagued by homocoupling and poor selectivity.[1]

In 1972, two groups independently shattered this limitation using nickel-phosphine complexes:

-

Makoto Kumada (Kyoto University): Reported that [NiCl₂(PPh₃)₂] catalyzed the reaction of Grignard reagents with aryl and alkenyl halides.[1]

-

Robert Corriu (University of Montpellier): Published nearly identical findings simultaneously.[1]

This reaction, now known as the Kumada-Tamao-Corriu Coupling , was the first catalytic cross-coupling reaction , predating the Heck, Negishi, and Suzuki couplings.

Why [NiCl₂(PPh₃)₂]?

The choice of the bis(triphenylphosphine) complex was not accidental.[1]

-

Electronic Balance: The PPh₃ ligands are strong

-donors, stabilizing the electron-rich Ni(0) species formed during the catalytic cycle, preventing metal aggregation (nickel black).[1] -

Lability: PPh₃ is labile enough to dissociate and allow substrate coordination (oxidative addition) yet robust enough to maintain the catalyst structure.[1]

Technical Deep Dive: Catalyst Structure & Synthesis

Structural Isomerism

[NiCl₂(PPh₃)₂] exhibits a fascinating structural duality based on solvation and temperature, affecting its catalytic competency.[1]

| Feature | Paramagnetic Isomer | Diamagnetic Isomer |

| Geometry | Tetrahedral ( | Square Planar ( |

| Color | Dark Blue | Red |

| Electronic State | High-spin ( | Low-spin ( |

| Prevalence | Favored in hot alcohols/acetic acid | Favored in chlorinated solvents |

Experimental Protocol: Synthesis of [NiCl₂(PPh₃)₂]

Objective: Synthesize high-purity [NiCl₂(PPh₃)₂] (Blue Isomer) for use as a pre-catalyst.[1]

Reagents:

-

Nickel(II) chloride hexahydrate (

): 2.38 g (10 mmol)[1] -

Triphenylphosphine (

): 5.50 g (21 mmol, slight excess)[1] -

Glacial Acetic Acid: 50 mL

Step-by-Step Methodology:

-

Dissolution (Solution A): Dissolve 2.38 g of

in 2 mL of water. Add 25 mL of glacial acetic acid. -

Ligand Preparation (Solution B): Dissolve 5.50 g of

in 25 mL of hot glacial acetic acid. -

Complexation: Add Solution A dropwise to the hot Solution B with vigorous stirring. A color change to dark olive-green/blue will occur immediately.[1]

-

Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours. The complex will precipitate as dark blue microcrystals.[1]

-

Isolation: Filter the crystals using a Büchner funnel.

-

Purification: Wash the filter cake with two 10 mL portions of cold glacial acetic acid, followed by 10 mL of diethyl ether to remove residual acid.

-

Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Mechanistic Paradigm

The catalytic competence of [NiCl₂(PPh₃)₂] relies on a Ni(0)/Ni(II) redox couple.[1] Unlike Palladium, Nickel is smaller and more nucleophilic, allowing it to activate difficult substrates (e.g., aryl chlorides, tosylates) more readily.[1]

The Catalytic Cycle (Kumada Coupling)[1][3][4]

-

Pre-activation: The Ni(II) precatalyst is reduced to the active Ni(0) species by the Grignard reagent (double transmetallation followed by reductive elimination of biaryl).[1]

-

Oxidative Addition: Ni(0) inserts into the Ar-X bond.[1]

-

Transmetallation: The Grignard reagent (R-MgX) transfers its organic group to Nickel.[1]

-

Reductive Elimination: The C-C bond is formed, regenerating Ni(0).[1]

Figure 1: The catalytic cycle of the Kumada-Corriu coupling using a Nickel-Phosphine catalyst.[1] Note the initial reduction step required to generate the active Ni(0) species.

Comparative Analysis: Nickel vs. Palladium

Why use Nickel today when Palladium is the standard?

| Parameter | Bis(triphenylphosphine)Nickel | Tetrakis(triphenylphosphine)Palladium |

| Cost | Low (Base Metal) | High (Precious Metal) |

| Nucleophilicity | High (Activates Ar-Cl, Ar-OTs, Ar-F) | Moderate (Activates Ar-I, Ar-Br, Ar-OTf) |

| Oxidative Addition | Facile (Small atomic radius) | Slower for chlorides |

| Fast (Prone to isomerization) | Slow (Better for alkyl chains) | |

| Air Stability | Ni(II) precursor is stable; Ni(0) is sensitive | Pd(0) is sensitive; Pd(II) is stable |

Scientific Insight: Nickel's smaller ionic radius allows for a more compact transition state during oxidative addition, enabling the activation of inert bonds (like C-Cl and C-O in ethers) that Palladium cannot touch.[1] This makes Ni-catalysts critical for modern "heteroatom-activation" strategies in drug synthesis.[1]

References

-

Reppe, W., et al. (1948).[1] Cyclisierende Polymerisation von Acetylen I. Justus Liebigs Annalen der Chemie , 560(1), 1-92.[1] Link[1]

-

Tamao, K., Sumitani, K., & Kumada, M. (1972).[1] Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society , 94(12), 4374–4376.[1] Link[1]

-

Corriu, R. J. P., & Masse, J. P. (1972).[1] Activation of Grignard reagents by transition-metal complexes.[1] A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications , (3), 144a. Link

-

Venanzi, L. M. (1958).[1] Tetrahedral nickel(II) complexes and the factors determining their formation. Journal of the Chemical Society , 719-724. Link[1]

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014).[1] Recent advances in homogeneous nickel catalysis. Nature , 509, 299–309.[1] Link[1]

Sources

Mechanistic Architectures of Bis(triphenylphosphine)nickel: From Labile Intermediates to Catalytic Utility

Executive Summary

Bis(triphenylphosphine)nickel represents a duality in organometallic chemistry: it exists as the robust, shelf-stable precatalyst

This technical guide synthesizes foundational ("preliminary") mechanistic studies with modern application protocols. It is designed for researchers requiring a granular understanding of how to harness the reactivity of

Part 1: The Active Species & Ligand Dynamics

The reactivity of nickel catalysts is governed by ligand dissociation.[2] Unlike Palladium, where the 14-electron

The Dissociation Equilibrium

The stable Ni(0) source, Tetrakis(triphenylphosphine)nickel(0), exists in equilibrium with its unsaturated counterparts.[1] "Preliminary studies" (notably by Tolman and Kochi) established that the 14-electron

- : Saturated, 18-electron (Purple/Red solid).[1] Unreactive toward oxidative addition until ligand loss.[1][2]

- : 16-electron intermediate.[1]

- : 14-electron, linear geometry.[1] Highly Reactive. This is the species that engages aryl halides.[1][2]

Precatalyst Activation

Since

Expert Insight: When using Zinc dust for reduction, the surface area is critical.[1][2] Acid activation (HCl wash) or the use of Rieke Zinc is recommended if initiation is sluggish.[1]

Part 2: Mechanistic Core – The Oxidative Addition Debate

The "reactivity" of bis(triphenylphosphine)nickel is defined by how it attacks the electrophile (Ar-X).[1] This is where Ni diverges from Pd.[1][2] Early studies by Kochi and recent computational refinements by Maseras highlight a bifurcation in mechanism: Concerted

Pathway Analysis[2][3]

-

Concerted Oxidative Addition (Pd-like): The

inserts directly into the C-X bond.[1] This is common for Aryl Iodides and Bromides.[1][2] -

Radical/SET Pathway (Ni-specific): For difficult substrates (Aryl Chlorides, sterically hindered halides), Ni(0) acts as a single-electron reductant.[1]

-

Step 1:

-

Step 2: Collapse of the radical pair to form

.[1]

-

This radical character allows Ni to couple alkyl halides (which suffer

Visualization: The Mechanistic Bifurcation

The following diagram illustrates the competing pathways determined by substrate electronegativity and steric bulk.[2]

Figure 1: Mechanistic divergence in Ni(0) oxidative addition.[1] The radical path (red) enables activation of inert bonds but introduces side-reaction risks.

Part 3: Experimental Protocol – Kumada-Corriu Coupling[1][2]

This protocol demonstrates the generation of the reactive

Objective: Cross-coupling of Chlorobenzene with Phenylmagnesium Bromide.

Mechanism:

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Precatalyst | 0.01 - 0.05 | Dark green crystals.[1] Hygroscopic. | |

| Aryl Chloride | Electrophile | 1.0 | Substrate.[1][2] |

| R-MgBr | Nucleophile/Reductant | 1.2 - 1.5 | Acts as both coupling partner and reducing agent for Ni(II) |

| THF/Ether | Solvent | N/A | Must be anhydrous and degassed.[1][2] |

Step-by-Step Methodology

-

Precatalyst Preparation (Inert Atmosphere):

-

Substrate Addition:

-

Initiation (The Critical Step):

-

Cool the mixture to 0°C.

-

Observation: The solution will change color (often to yellow/brown) indicating the reduction to

and formation of the active species. -

Note: The first 2 equivalents of Grignard are consumed to reduce the Ni(II) and form the homocoupled byproduct of the Grignard (R-R) before the cross-coupling cycle dominates.

-

-

Reaction & Quench:

-

Self-Validation:

Part 4: Comparative Reactivity Data

The following table summarizes preliminary study data comparing

| Electrophile | Practical Implication | ||